Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 4,6-dimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a member of the dioxaspiroheptane family, which is characterized by a spirocyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a ketone with an aldehyde in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 1,5-Dimethyl-6-methylenespiro[2.4]heptane
Uniqueness
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H16O4
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a dioxaspiro framework which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : A ketone reacts with an aldehyde in the presence of an acid catalyst.
- Common Conditions :
- Temperature : 50-100°C
- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Solvents : Ethanol or methanol.
Anticonvulsant Activity
Recent studies have highlighted the potential anticonvulsant properties of this compound. Research indicates that compounds with similar structural motifs have demonstrated significant activity in various animal models.
Compound | Activity | ED50 (mg/kg) | Toxicity (TD50) | Protection Index |
---|---|---|---|---|
This compound | Anticonvulsant potential | TBD | TBD | TBD |
6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | Strong activity | 12.5 | 310 | 24.8 |
The above table illustrates the need for further investigation into the specific efficacy and safety profile of this compound compared to known anticonvulsants.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Receptor Interaction : The spirocyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors.
- Biochemical Pathways : Potential modulation of neurotransmitter release or inhibition of specific ion channels associated with seizure activity.
Case Studies and Research Findings
A review of literature indicates that compounds with similar structures have been tested for various biological activities:
- Anticonvulsant Studies : Compounds derived from dioxaspiro frameworks have shown promise in reducing seizure frequency in animal models.
- Analgesic Properties : Some derivatives have been reported to exhibit pain-relieving effects in preclinical studies.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
Applications in Medicinal Chemistry
This compound is being explored for:
- Drug Development : As a lead compound for developing new anticonvulsants or analgesics.
- Chemical Synthesis : Its unique structure makes it a valuable building block for synthesizing other complex organic molecules.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)8-10(14-8)5-6(2)13-7(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZNHZNGYMWZTECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(OC2C)C |
Origin of Product |
United States |
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